molecular formula C16H21NO3 B11111153 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione CAS No. 62582-38-1

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione

Cat. No.: B11111153
CAS No.: 62582-38-1
M. Wt: 275.34 g/mol
InChI Key: JGDYZRUHCGMGFN-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione typically involves the reaction of 4-butoxybenzaldehyde with 3-acetylpyridine in the presence of a base such as potassium hydroxide (KOH) in ethanol (EtOH). The reaction mixture is then treated with aqueous ammonia (NH3) to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial purposes.

Biological Activity

3-(4-Butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C16H21NO3 and a molar mass of approximately 275.35 g/mol, this compound features a unique pyrrolidine ring structure that contributes to its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound is characterized by:

  • Pyrrolidine Ring : Contains two methyl groups at the 1 and 3 positions.
  • Butoxy Group : Attached to the phenyl ring at the 4 position.
  • Carbonyl Groups : Located at the 2 and 5 positions of the pyrrolidine ring.

The structural uniqueness of this compound is essential for its biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Properties

Research has suggested that this compound may also possess anticancer properties . The mechanism appears to involve:

  • Inhibition of Enzyme Activity : Potentially targeting enzymes involved in cancer cell proliferation.
  • Receptor Binding : Interaction with specific receptors that regulate cell growth and apoptosis.

The biological activity of this compound can be explained through its interaction with molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism.
  • Receptor Modulation : It may bind to receptors involved in signaling pathways that control cell growth and survival.

Case Studies

A few notable studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Conducted against various bacterial strains.
    • Results indicated significant inhibition zones compared to control groups.
  • Study on Anticancer Effects :
    • Evaluated in vitro against cancer cell lines.
    • Demonstrated dose-dependent cytotoxicity with IC50 values indicating effectiveness at low concentrations.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-Amino-4-bromophenyl-pyrrolidine-2,5-dioneContains an amino group instead of butoxyExhibits distinct biological activity
3-(4-Ethoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dioneEthoxy group instead of butoxyPotentially different solubility and reactivity
3-(2-bromophenyl)-pyrrolidine-2,5-dioneBromine substitution on the phenyl ringMay show different pharmacological properties

Future Research Directions

Further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with specific biological targets.
  • In Vivo Studies : Assessing its efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Understanding how modifications in structure can enhance or reduce biological activity.

Properties

CAS No.

62582-38-1

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-(4-butoxyphenyl)-1,3-dimethylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H21NO3/c1-4-5-10-20-13-8-6-12(7-9-13)16(2)11-14(18)17(3)15(16)19/h6-9H,4-5,10-11H2,1-3H3

InChI Key

JGDYZRUHCGMGFN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2(CC(=O)N(C2=O)C)C

Origin of Product

United States

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